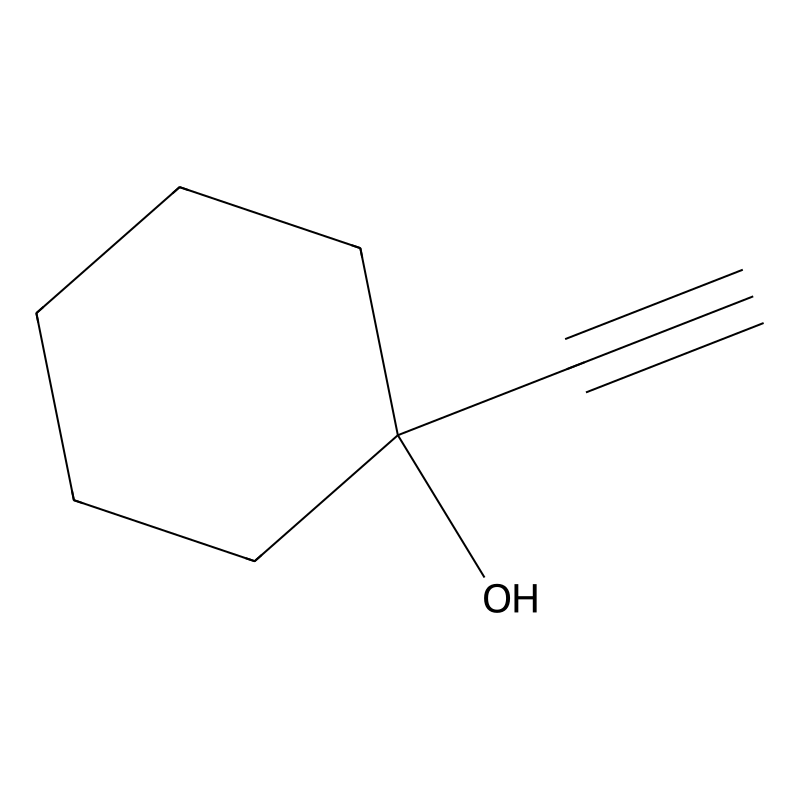

1-Ethynyl-1-cyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Ethynyl-1-cyclohexanol is an acetylenic alcohol with the molecular formula and a CAS number of 78-27-3. This compound features a cyclohexane ring with an ethynyl group attached to one of its carbons, making it structurally unique. It has a melting point of 28°C and a boiling point of approximately 179.75°C at standard atmospheric pressure . The compound is known for its versatility in various applications, particularly in the fields of silicones, plastics, and life sciences.

The specific mechanism of action of 1-Ethynylcyclohexanol is not well-understood. However, its structural similarity to ethinamate suggests it might interact with similar targets in the nervous system. Ethinamate is known to act on GABA (gamma-aminobutyric acid) receptors, enhancing their inhibitory effects, which leads to sedation, muscle relaxation, and anticonvulsant properties []. 1-Ethynylcyclohexanol might mimic these effects to some extent.

Physical and Chemical Properties

- Central Nervous System Depression: Similar to ethinamate, 1-Ethynylcyclohexanol may cause drowsiness, dizziness, and impaired coordination [].

- Addiction Potential: Ethinamate has a known potential for abuse and dependence []. 1-Ethynylcyclohexanol, due to its structural similarity, might share this risk.

- Toxicity: Data on specific toxicity is not available, but caution is warranted due to its relation to ethinamate.

Organic Synthesis:

- Building Block for Complex Molecules: 1-Ethynylcyclohexanol acts as a valuable building block in organic synthesis []. Its functional groups (ethynyl and hydroxyl) allow chemists to introduce them into various complex molecules through different reactions like click chemistry and nucleophilic substitution []. These reactions are crucial for synthesizing diverse organic compounds with specific functionalities, vital for research in various fields like pharmaceuticals, materials science, and agrochemicals [, ].

- Nucleophilic Substitution: The hydroxyl group can be replaced by various nucleophiles.

- Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

- Oxidation: The alcohol group can be oxidized to ketones or aldehydes.

- Esterification: Reaction with carboxylic acids can yield esters.

These reactions are significant for synthesizing derivatives that may have enhanced properties or specific functionalities.

1-Ethynyl-1-cyclohexanol can be synthesized through several methods, including:

- Alkyne Hydrolysis: Starting from 1-cyclohexenylacetylene, hydrolysis in the presence of acid can yield 1-ethynyl-1-cyclohexanol.

- Acetylene Addition: The reaction of acetylene with cyclohexanol under specific conditions can also produce this compound.

These methods highlight the compound's accessibility for various industrial applications.

1-Ethynyl-1-cyclohexanol finds uses across multiple industries:

- Catalyst Inhibitor: It is employed as a platinum catalyst inhibitor in silicone release coatings, enhancing the stability and performance of silicone products .

- Intermediate in Synthesis: It serves as an important intermediate in the production of other chemical compounds used in polymers and fibers.

- Research

Interaction studies involving 1-ethynyl-1-cyclohexanol primarily focus on its role as a catalyst inhibitor. Research indicates that it effectively inhibits platinum catalysts used in silicone formulations, which is crucial for ensuring consistent product quality. Further studies may explore its interactions with biological systems to assess potential therapeutic applications.

Several compounds share structural similarities with 1-ethynyl-1-cyclohexanol. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Ethynylcyclohexanol | Acetylenic Alcohol | Similar reactivity but different substitution patterns |

| Phenylacetylene | Acetylenic Compound | Exhibits distinct physical properties and reactivity |

| 3-Hydroxybutyne | Alkyne Alcohol | Shares alkyne characteristics but differs in functional groups |

Uniqueness

The uniqueness of 1-ethynyl-1-cyclohexanol lies in its cyclohexane ring combined with an ethynyl group, which imparts specific chemical properties that are advantageous in silicone chemistry and other applications. Its ability to act as a catalyst inhibitor distinguishes it from other acetylenic compounds.

Historical Development of Synthetic Routes

The synthesis of 1-ethynyl-1-cyclohexanol has evolved considerably since its initial development in the mid-20th century. Traditional approaches focused on the nucleophilic addition of acetylide ions to cyclohexanone. One of the earliest documented methods involved the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up. This classical route established the foundation for subsequent synthetic developments but was limited by handling difficulties associated with the hazardous acetylide reagents.

In the 1950s, significant advancements were made with the development of improved procedures documented in Organic Syntheses. These methods addressed safety concerns and improved yields, making the production of 1-ethynyl-1-cyclohexanol more accessible for laboratory and industrial applications. The evolution of these synthetic pathways reflects broader trends in organic chemistry toward safer and more efficient processes.

An attractive alternative procedure developed in later years employed the potassium salt of tert-amyl alcohol, achieving yields of 80-90%. This represented a significant improvement over previous methods in terms of both efficiency and operational simplicity.

Catalytic Ethynylation Reactions

The direct ethynylation of cyclohexanone represents one of the most straightforward approaches to synthesizing 1-ethynyl-1-cyclohexanol. This reaction typically employs metal-catalyzed processes to facilitate the addition of the acetylenic moiety.

Modern catalytic methods have significantly improved the efficiency and selectivity of ethynylation reactions. Transition metal catalysts, particularly those based on ruthenium complexes, have demonstrated remarkable activity in promoting the transformation. For instance, ruthenium chloride catalysts have been employed to facilitate the acetylation of 1-ethynyl-1-cyclohexanol at room temperature, demonstrating the versatility of this compound in metal-catalyzed transformations.

The reaction of ruthenium complexes with 1-ethynyl-1-cyclohexanol has been extensively studied, revealing unique activation pathways. For example, the reaction of [RuCl(η5-C9H7)(PPh3)2] with 1-ethynyl-1-cyclohexanol in the presence of NaPF6 in refluxing methanol yields allenylidene complexes through an unprecedented coupling mechanism. This highlights the rich chemistry accessible through metal-catalyzed transformations of this compound.

High-Pressure Acetylene Incorporation Techniques

The use of high-pressure acetylene represents an important approach for the industrial synthesis of 1-ethynyl-1-cyclohexanol. These methods require specialized equipment and careful attention to safety considerations due to the potentially explosive nature of acetylene under pressure.

Successful implementation of high-pressure acetylene reactions requires consideration of several key factors:

- Specialized compressors conforming to rigorous safety specifications are essential for handling high-pressure acetylene

- The maximum working pressure must be calculated according to established safety equations:

P = 1.5 + (98/d²)

where P is the maximum working pressure in bar and d is the inner diameter of the reaction vessel in millimeters - Installation of safety valves and min-max manometers to ensure pressure control

- Use of short pipes with small inner diameters to reduce detonation risks

The industrial application of high-pressure acetylene for synthesizing 1-ethynyl-1-cyclohexanol typically employs pressures around 10 bar, which requires equipment capable of tolerating pressures approaching 300 bar to ensure adequate safety margins. These techniques, while demanding in terms of infrastructure and safety measures, enable efficient large-scale production.

Alternative Synthesis Pathways and Byproduct Management

Several alternative routes to 1-ethynyl-1-cyclohexanol have been developed to address specific challenges in synthesis or to provide access to derivatives with modified properties.

One notable approach involves the deprotection of 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol in tetrahydrofuran under an argon atmosphere. This method employs silyl-protected alkynes as intermediates, offering advantages in terms of handling stability and reaction selectivity. The general procedure involves:

- Synthesis of 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol through addition of trimethylsilylacetylene to cyclohexanone

- Deprotection using tetrabutylammonium fluoride or other fluoride sources

- Isolation of the target compound under inert conditions

Byproduct management represents a critical aspect of 1-ethynyl-1-cyclohexanol synthesis, particularly in industrial settings. The generation of waste streams containing unreacted starting materials, catalyst residues, and side products necessitates careful consideration of purification and waste treatment strategies. Common approaches include:

- Distillation under reduced pressure to separate the product from high-boiling impurities

- Recrystallization from suitable solvents to obtain high-purity material

- Recycling of unreacted starting materials

- Treatment of metal-containing waste streams to recover valuable catalysts and minimize environmental impact

Transition Metal Activation Mechanisms

The ethynyl group of 1-ethynyl-1-cyclohexanol serves as a potent ligand for transition metals, enabling activation through σ-donation and π-backbonding. Ruthenium complexes, such as [RuCl(η⁵-C₉H₇)(PPh₃)₂], react with ECH in refluxing methanol to form allenylidene complexes via 1,3-enyne elimination [1]. This process involves deprotonation of the hydroxyl group and subsequent rearrangement, where the ethynyl moiety coordinates to the ruthenium center, stabilizing a metal-bound allenylidene intermediate. The reaction’s regioselectivity is influenced by steric and electronic factors, with bulky phosphine ligands (e.g., PPh₃) favoring the formation of σ-alkynyl derivatives [1].

Copper and gold aluminyl complexes also engage ECH through radical-like insertion mechanisms. Computational studies reveal that the M–Al bond (M = Cu, Au) acts as a nucleophile, attacking the alkyne’s π-system to form dimetallated alkenes [4]. For copper, this proceeds via a kinetically controlled syn insertion pathway, while gold’s relativistic 6s orbital stabilization reduces reactivity, highlighting the metal’s electronic structure in determining catalytic efficiency [4]. These mechanisms underscore ECH’s versatility in facilitating metal-ligand cooperativity, enabling bond activation and functionalization.

Ruthenium-Catalyzed Allenylidene Formation

Ruthenium-mediated reactions with ECH yield structurally diverse allenylidene complexes, which are pivotal in organic synthesis. The reaction of [RuCl(η⁵-C₉H₇)(PPh₃)₂] with excess ECH and NaPF₆ produces [Ru{=C=C=C(C₆H₁₀)}(η⁵-C₉H₇)(PPh₃)₂][PF₆], characterized by a linear Ru=C=C=C backbone [1]. Mechanistic studies propose a stepwise pathway:

- Coordination: ECH binds to Ru via its ethynyl group.

- Deprotonation: The hydroxyl group is deprotonated, forming a metal-alkynyl intermediate.

- Enyne Elimination: A 1,3-hydrogen shift generates the allenylidene ligand, stabilized by Ru’s d-orbitals [1].

This reactivity is extendable to other alkynes, with ECH’s cyclohexanol substituent modulating steric interactions during intermediate formation. The resulting allenylidene complexes exhibit regioselective reactivity toward nucleophiles, enabling applications in cross-coupling and C–H functionalization [1].

Platinum Inhibition Dynamics in Silicone Systems

ECH’s role as a platinum catalyst inhibitor in silicone formulations stems from its ability to temporarily deactivate Pt centers. In silicone release coatings, ECH coordinates to Pt via its ethynyl group, forming a stable adduct that prevents premature cross-linking of Si–H and Si–vinyl bonds [3] [5]. This inhibition is temperature-dependent: at room temperature, ECH suppresses Pt’s activity, allowing component mixing, while thermal curing (≥100°C) displaces ECH, restoring catalytic function [5] [6].

The inhibition mechanism involves:

- Coordination: ECH’s ethynyl group binds to Pt, blocking active sites.

- Steric Shielding: The cyclohexanol moiety creates a bulky environment, hindering substrate access [3].

- Thermal Reversibility: Elevated temperatures weaken the Pt–ECH interaction, enabling catalytic turnover [6].

This dynamic inhibition is critical in two-component silicone systems, ensuring shelf stability and controlled curing [5].

Alkyne Functionalization via Coordination Chemistry

ECH participates in alkyne functionalization reactions mediated by transition metals. In copper-catalyzed systems, ECH undergoes syn insertion into Cu–Al bonds, forming dimetallated alkenes through a cooperative metal-ligand mechanism [4]. The reaction’s stereochemical outcome is dictated by the relative stability of transition states, with syn pathways favored kinetically due to lower distortion energies [4].

Gold complexes, though less reactive, leverage ECH’s ethynyl group for heterocycle synthesis. For example, Au(I) catalysts promote cycloisomerization of ECH derivatives, yielding furans or pyrroles via π-activation and nucleophilic attack [7]. These transformations highlight ECH’s utility in constructing complex architectures through controlled alkyne activation.

Electrochemical Initiation Mechanisms

Electrochemical initiation of 1-ethynyl-1-cyclohexanol polymerization produces distinct product fractions with markedly different properties. The process generates both soluble and insoluble components, representing a bifurcated polymerization pathway dependent on electrochemical conditions.

Product Characterization and Formation

The soluble fraction consists primarily of ether compounds, indicating oxidative coupling of hydroxyl functionalities rather than acetylenic polymerization. This pathway involves electrochemical oxidation of the tertiary alcohol, leading to carbocation formation and subsequent ether linkage development. The molecular weights of soluble products remain relatively low, typically in the oligomeric range.

Conversely, the insoluble fraction comprises crosslinked polymeric networks formed through acetylenic addition reactions. These materials exhibit characteristics consistent with three-dimensional polymer structures, displaying limited solubility in common organic solvents. The formation mechanism involves electron transfer processes that generate radical species on the ethynyl group, enabling polymerization through carbon-carbon bond formation.

Reproducibility Challenges

Electrochemical initiation suffers from significant reproducibility issues, limiting its practical application for 1-ethynyl-1-cyclohexanol polymerization. Variations in electrode surface conditions, electrolyte composition, current density, and solution pH substantially affect product formation and yields. The complex interplay between oxidative alcohol transformation and acetylenic polymerization creates competing reaction pathways that are difficult to control precisely.

Oligomer-to-Polymer Conversion Efficiency

The transformation of oligomeric species to high molecular weight polymers in 1-ethynyl-1-cyclohexanol systems demonstrates characteristic efficiency patterns dependent on conversion extent and reaction conditions. Systematic analysis reveals distinct conversion stages with specific molecular weight ranges and structural characteristics.

Conversion Stage Analysis

Initial polymerization produces cyclic trimers at 5-15% conversion, with molecular weights approximately 372 (corresponding to three monomer units). These species represent the first stable oligomeric products and serve as intermediates for further polymerization. Spectroscopic evidence confirms their cyclic nature through characteristic infrared absorption patterns and nuclear magnetic resonance splitting patterns.

Progressive conversion (15-40%) yields linear oligomers spanning molecular weights of 500-1500. These materials display increased solubility compared to higher molecular weight products and maintain processability through solution-based techniques. The linear structure predominates during this conversion range, with minimal crosslinking evident through spectroscopic analysis.

High Conversion Polymer Formation

Advanced conversion stages (40-70%) produce branched polymeric materials with molecular weights ranging from 2000-5000. At these conversion levels, the polymer fraction becomes the predominant species, exhibiting characteristics consistent with three-dimensional network formation. The structural transition from linear to branched architecture significantly impacts material properties including solubility, mechanical behavior, and thermal stability.

Maximum conversion efficiency (70-84%) yields highly crosslinked networks exceeding 5000 molecular weight. These materials demonstrate limited solubility and enhanced thermal stability compared to lower conversion products. The extensive crosslinking provides dimensional stability but reduces processability through conventional polymer processing techniques.

Efficiency Optimization Strategies

Conversion efficiency optimization requires careful control of radiation dose rate, temperature, and atmospheric conditions. Higher radiation dose rates accelerate polymerization but may reduce molecular weight control, while lower dose rates enhance molecular weight development at the expense of overall conversion rates. Temperature management proves critical for maintaining polymer quality during high conversion processes.

Atmospheric control significantly influences conversion efficiency, with vacuum conditions providing optimal results for achieving maximum molecular weights. Oxygen presence reduces conversion efficiency through radical scavenging mechanisms, necessitating inert atmosphere processing for optimal polymer development.

Thermal Conductive Polymer Composites

The incorporation of 1-ethynyl-1-cyclohexanol-derived polymers into thermal conductive composites represents an emerging application area with significant potential for advanced material systems. The unique structural characteristics of radiation-polymerized products provide opportunities for developing composites with enhanced heat transfer properties.

Theoretical Thermal Conductivity Projections

Based on structural analysis and comparison with similar acetylenic polymer systems, 1-ethynyl-1-cyclohexanol polymers are projected to exhibit thermal conductivities in the range of 0.3-1.2 W/m·K. This estimation derives from the conjugated backbone structure formed during polymerization and the potential for π-π stacking interactions between polymer chains. The cyclohexanol substituents provide mechanical flexibility while maintaining thermal transport pathways through the main chain.

Composite Enhancement Strategies

Thermal conductivity enhancement in 1-ethynyl-1-cyclohexanol polymer composites can be achieved through strategic filler incorporation. Carbon-based fillers including graphene nanosheets, carbon nanotubes, and exfoliated graphite offer the highest enhancement potential. The acetylenic polymer matrix provides good interfacial compatibility with carbon fillers through π-π interactions and potential covalent bonding during processing.

Boron nitride incorporation represents an alternative enhancement strategy, particularly for applications requiring electrical insulation concurrent with thermal conductivity. The polymer matrix enables uniform dispersion of boron nitride platelets while maintaining processability through solution or melt-based techniques.

Processing and Performance Optimization

Optimal thermal composite performance requires careful attention to filler loading, dispersion quality, and interfacial thermal resistance minimization. Filler loadings of 20-50 weight percent typically provide substantial thermal conductivity enhancement while maintaining mechanical integrity. Above these loadings, processing difficulties and mechanical property degradation may occur.

Interfacial thermal resistance represents the primary limitation for achieving theoretical thermal conductivity enhancements. Surface functionalization of fillers with compatible chemical groups can reduce interfacial resistance and improve thermal transport across filler-matrix boundaries. The acetylenic polymer system offers multiple functionalization opportunities through the ethynyl groups present in partially converted materials.

Application-Specific Performance Requirements

Electronic packaging applications require thermal conductivities exceeding 1 W/m·K for effective heat dissipation. 1-Ethynyl-1-cyclohexanol polymer composites can potentially achieve these requirements through optimized filler selection and loading. The relatively low processing temperature (20°C for radiation polymerization) provides advantages for thermally sensitive electronic components.

Aerospace applications demand materials combining thermal conductivity with lightweight characteristics and environmental stability. The low density of organic polymer matrices compared to metallic alternatives provides weight advantages, while the crosslinked structure from high conversion polymerization offers environmental resistance. Thermal conductivities in the 5-20 W/m·K range may be achievable through advanced composite architectures incorporating oriented carbon fiber reinforcement.

| Material System | Thermal Conductivity (W/m·K) | Processing Temperature (°C) | Key Advantages |

|---|---|---|---|

| Pure 1-ethynyl-1-cyclohexanol polymer | 0.3-1.2 (estimated) | 20 | Low-temperature processing, radiation curable |

| + 30% Carbon nanotubes | 2-8 (projected) | 20-100 | Enhanced conductivity, electrical properties |

| + 50% Graphene nanosheets | 5-15 (projected) | 20-120 | High enhancement potential, processability |

| + 40% Boron nitride | 3-10 (projected) | 20-150 | Electrical insulation, thermal conductivity |

| Hybrid filler systems | 8-25 (projected) | 20-200 | Synergistic effects, optimized performance |

Physical Description

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (99.45%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (99.45%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (78.57%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

78-27-3

Wikipedia

General Manufacturing Information

Wholesale and retail trade

Cyclohexanol, 1-ethynyl-: ACTIVE